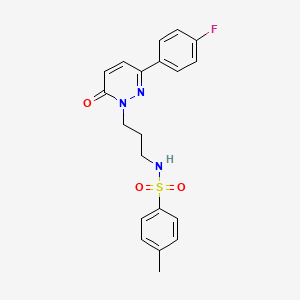
N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H20FN3O3S and its molecular weight is 401.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyridazinone core, a fluorophenyl group, and a sulfonamide moiety. The synthesis generally involves multi-step organic reactions, including:
- Formation of the Pyridazinone Core : Cyclization of hydrazine derivatives with diketones.
- Introduction of the Fluorophenyl Group : Typically via Suzuki-Miyaura coupling.
- Attachment of the Sulfonamide Moiety : Achieved through nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known for its ability to inhibit carbonic anhydrases and other enzymes, while the pyridazinone core may interact with various biological pathways.
Anticancer Activity
Recent studies have indicated that similar compounds exhibit significant anticancer properties. For instance, derivatives with structural similarities have shown promising results in inhibiting tumor growth in various cancer cell lines:
- In Vitro Studies : Compounds related to this compound demonstrated IC50 values ranging from 1.30 μM to over 17 μM against HepG2 liver cancer cells and other tumor types .
- Mechanisms : These compounds often induce apoptosis and cell cycle arrest, particularly in the G2/M phase, enhancing their effectiveness against solid tumors .
Case Study 1: HDAC Inhibition
A related compound was studied for its role as a potent HDAC (Histone Deacetylase) inhibitor. The findings revealed that:
- Selectivity : It exhibited class I selectivity (HDAC1, 2, and 3) with an IC50 value of 95.48 nM against HDAC3.
- Antiproliferative Effects : The compound showed significant inhibitory effects on various cancer cell lines, indicating its potential as a lead compound for drug development .
Case Study 2: Apoptosis Induction
Another study highlighted the apoptosis-inducing capabilities of similar compounds:
- Flow Cytometry Analysis : Demonstrated increased apoptosis rates in treated HepG2 cells compared to controls, suggesting that these compounds could effectively promote cell death in cancerous tissues .
Data Table: Comparison of Biological Activities
| Compound Name | Target Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | Anticancer | 1.30 - 17 | Apoptosis induction |
| Related HDAC Inhibitor | HDAC3 Inhibition | 95.48 | Histone deacetylation |
| Similar Compound A | Antiproliferative | <10 | Cell cycle arrest |
属性
IUPAC Name |
N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-15-3-9-18(10-4-15)28(26,27)22-13-2-14-24-20(25)12-11-19(23-24)16-5-7-17(21)8-6-16/h3-12,22H,2,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUCNFKAVBKMQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














